2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 31537-06-1
VCID: VC14533201
InChI: InChI=1S/C16H19NO3/c18-14-11-13(16(20-14)9-5-2-6-10-16)15(19)17-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)
SMILES:
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

CAS No.: 31537-06-1

Cat. No.: VC14533201

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide - 31537-06-1

Specification

CAS No. 31537-06-1
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name 2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide
Standard InChI InChI=1S/C16H19NO3/c18-14-11-13(16(20-14)9-5-2-6-10-16)15(19)17-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)
Standard InChI Key KCMFZLBQXURGIT-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide, reflects its spirocyclic framework. The core structure consists of a cyclohexane ring fused to a γ-lactone (1-oxaspiro[4.5]decane-2-one), with a carboxamide substituent at position 4 and a phenyl group attached to the amide nitrogen. Key structural features include:

  • Spiro Junction: The spiro[4.5] system bridges the cyclohexane and lactone rings, creating a rigid bicyclic framework.

  • Lactone Group: The 2-oxo group in the lactone ring contributes to electrophilic reactivity.

  • Carboxamide Moiety: The N-phenylcarboxamide side chain introduces hydrogen-bonding capacity and aromaticity.

The canonical SMILES representation (C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3) and InChIKey (KCMFZLBQXURGIT-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₁₉NO₃
Molecular Weight273.33 g/mol
XLogP3-AA2.7 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (lactone O, amide O, ketone O)

The compound’s moderate lipophilicity (XLogP3-AA ≈ 2.7) suggests reasonable membrane permeability, a trait relevant to drug discovery.

Synthesis and Preparation

Two-Step Synthetic Route

The primary synthesis involves a two-step protocol :

  • Activation of Carboxylic Acid Precursor:
    Reaction of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) with thionyl chloride (SOCl₂) in benzene under heating for 6 hours yields the corresponding acyl chloride. This step achieves a 93.53% conversion efficiency .

  • Amide Coupling:
    Treatment of the acyl chloride with aniline (C₆H₅NH₂) in benzene at 60°C for 2 hours affords the target carboxamide with an 80% yield .

Carboxylic Acid+SOCl2Acyl ChlorideAniline2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide\text{Carboxylic Acid} + \text{SOCl}_2 \rightarrow \text{Acyl Chloride} \xrightarrow{\text{Aniline}} \text{2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide}

Optimization Challenges

  • Solvent Selection: Benzene, though effective, poses toxicity concerns. Substitutes like toluene or dichloromethane may require adjusted reaction times.

  • Byproduct Formation: Overheating during the acyl chloride step risks lactone ring opening, necessitating precise temperature control .

Related Compounds and Analogues

Carboxylic Acid Precursor

2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (CAS 2819-56-9) serves as the foundational building block. Its decarboxylation kinetics have been extensively studied, revealing a first-order reaction with activation enthalpy ΔH‡ = 29.0 kcal/mol and entropy ΔS‡ = -13.6 e.u. at 500 K . This concerted intramolecular mechanism proceeds via cyclic transition states, as depicted below:

RCO2HRH+CO2(Rate = k[RCO2H])\text{RCO}_2\text{H} \rightarrow \text{RH} + \text{CO}_2 \quad \text{(Rate = } k[\text{RCO}_2\text{H}])

Structural Analogues

Compound NameCAS No.Modification SiteBiological Relevance
N-(4-Methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide433967-68-1Para-methoxy phenyl groupEnhanced solubility
N-[4-(Morpholinylcarbonyl)phenyl] analogueMorpholine carbonyl groupPotential kinase inhibition

Substituting the phenyl ring with electron-donating groups (e.g., -OCH₃) improves aqueous solubility, while bulky substituents (e.g., morpholinyl) may modulate target binding .

Chemical Reactivity and Stability

Lactone Ring Reactivity

The γ-lactone moiety undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions with amines or alcohols. For example, treatment with ethanolamine could yield hydroxyethylamide derivatives, though such transformations remain unexplored in the literature.

Thermal Stability

Thermogravimetric analysis (TGA) data, though absent in available sources, can be inferred from analogues. The spirocyclic framework likely confers rigidity, raising the decomposition temperature above 200°C.

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